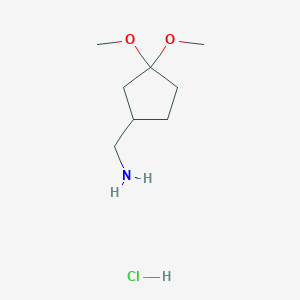

![molecular formula C10H20ClNO2 B2861404 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 154602-53-6](/img/structure/B2861404.png)

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, commonly referred to as EHMC, is an organic compound . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .

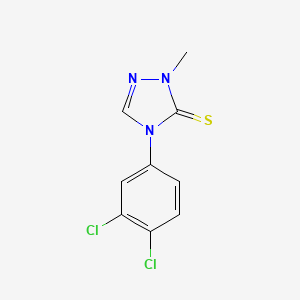

Molecular Structure Analysis

The IUPAC name for this compound is 4-((ethylamino)methyl)cyclohexane-1-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 221.73 .Scientific Research Applications

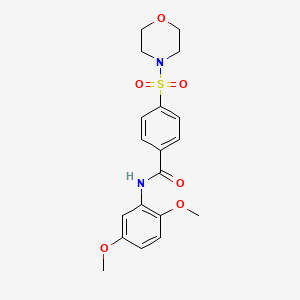

Hydrogen Bonding in Anticonvulsant Enaminones

A study on anticonvulsant enaminones, including derivatives of cyclohexanecarboxylic acid, reveals insights into hydrogen bonding patterns. These compounds, including variations like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, exhibit hydrogen bonds forming infinite chains of molecules. This understanding is crucial for designing new anticonvulsant drugs and understanding their interactions at the molecular level (Kubicki, Bassyouni, & Codding, 2000).

Tranexamic Acid Derivatives for Enhanced Absorption

Derivatives of tranexamic acid, closely related to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, have been synthesized for better absorption. These derivatives, including 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(amino-methyl)cyclohexanecarboxylate hydrochloride, show improved absorption compared to tranexamic acid itself. This research is pivotal in developing drugs with enhanced bioavailability (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Polyesters with Functional Cyclic Esters

Research on the synthesis and polymerization of new cyclic esters, including those with functional groups like hydroxyl, bishydroxyl, amino, and carboxyl, has significant implications. Cyclohexanone derivatives, similar in structure to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, are integral in this process. This study is crucial for the development of hydrophilic aliphatic polyesters with potential applications in biomedical and environmental fields (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Aromatic Polyamides with Cyclohexane Structure

A study on the synthesis of aromatic polyamides containing the cyclohexane structure provides insights into new materials with enhanced thermal and chemical properties. These polyamides, derived from compounds structurally related to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, show potential for various industrial applications due to their solubility and film-forming properties (Hsiao, Yang, Wang, & Chuang, 1999).

ACE Inhibitors from Cyclohexanedicarboxylic Acid Derivatives

Research on monoamidic derivatives of cyclohexanedicarboxylic acids, similar to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, explores their potential as angiotensin-converting enzyme (ACE) inhibitors. These compounds provide new structural insights for developing ACE inhibitors with different mechanisms of action and improved efficacy (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, Criscuoli, Renzetti, Subissi, Bramanti, & DePriest, 1993).

Safety And Hazards

properties

IUPAC Name |

4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJYIFSYCNRFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCC(CC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)

![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2861331.png)

![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)